molecular formula C9H10ClN3 B15054309 6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B15054309
M. Wt: 195.65 g/mol
InChI Key: OWPJYJQQEVEKTQ-UHFFFAOYSA-N
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Description

6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of chlorine, ethyl, and methyl substituents at specific positions on the ring system imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-ethyl-1-methyl-1H-pyrazole with 2-chloropyridine under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1H-pyrazolo[3,4-b]pyridine
  • 3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine
  • 6-Chloro-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Uniqueness

6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the specific combination of chlorine, ethyl, and methyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

6-chloro-3-ethyl-1-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C9H10ClN3/c1-3-7-6-4-5-8(10)11-9(6)13(2)12-7/h4-5H,3H2,1-2H3

InChI Key

OWPJYJQQEVEKTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1C=CC(=N2)Cl)C

Origin of Product

United States

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